molecular formula C14H6F5NO B2557844 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 477867-07-5

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No.: B2557844
CAS No.: 477867-07-5
M. Wt: 299.2
InChI Key: AKDJDSHMFMGGHC-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a 2,4-difluorophenoxy group at the 2-position and a trifluoromethyl group at the 5-position. The fluorine atoms and trifluoromethyl group enhance metabolic stability and electron-withdrawing properties, making it a candidate for drug discovery and agrochemical development .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-5-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F5NO/c15-10-2-4-13(11(16)6-10)21-12-3-1-9(14(17,18)19)5-8(12)7-20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJDSHMFMGGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:

    Nitrile Formation: The initial step involves the formation of the benzonitrile core. This can be achieved through the reaction of a suitable benzene derivative with a nitrile group donor under appropriate conditions.

    Substitution Reactions: The introduction of the difluorophenoxy and trifluoromethyl groups is carried out through nucleophilic aromatic substitution reactions. These reactions often require the presence of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in further substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide, along with suitable solvents, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through various pathways. The presence of difluorophenoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to changes in biological activity or chemical reactivity, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (CAS 477867-25-7)

  • Structural Differences: The phenoxy group here is substituted with a methyl group instead of 2,4-difluoro substituents.
  • Physicochemical Properties :
    • Molar mass: 277.24 g/mol (vs. ~307.2 g/mol for the target compound due to fluorine substitution).
    • Predicted boiling point: 332.6°C .
  • However, the absence of fluorine atoms may reduce metabolic stability compared to the target compound .

2-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS 886498-08-4)

  • Structural Differences : Replaces the trifluoromethyl group with a trifluoromethoxy group at the 5-position.
  • Key Data: Molecular formula: C₈H₃F₄NO. Average mass: 205.11 g/mol .
  • This compound’s lower molecular weight may improve solubility but reduce target selectivity .

4-(3,4,4-Trimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

  • Structural Differences: Incorporates a thioxoimidazolidinone ring at the 4-position.
  • Biological Relevance: Similar benzonitrile derivatives (e.g., compound 6h in ) act as androgen receptor antagonists, with melting points >200°C and moderate yields (39–75%).

TVB-3664 (4-(1-(5-(4-(Methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-5-yl)-2,4-dimethylbenzoyl)azetidin-3-yl)benzonitrile)

  • Structural Complexity : Contains an imidazole and azetidine ring, unlike the simpler aromatic structure of the target compound.
  • Biological Activity: Inhibits Akt/Erk signaling in colorectal cancer xenografts and reduces hepatic lipogenesis in NASH models . The azetidine group improves bioavailability but complicates synthesis compared to the target compound’s straightforward aromatic backbone .

Biological Activity

2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile, also known by its CAS number 477867-07-5, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer potential, supported by data tables and relevant case studies.

  • Molecular Formula : C14H6F5NO
  • Molecular Weight : 299.19 g/mol
  • Purity : Typically ≥ 95%

Biological Activity Overview

The biological activity of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile has been evaluated in various studies, revealing significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against several bacterial strains. Notably, it exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial Strain MIC (μM)
S. aureus25.9
MRSA12.9

These results indicate that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as the minimum bactericidal concentration (MBC) values were equal to the MIC values in tested scenarios .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound were assessed through its impact on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. Various derivatives of the compound showed varying degrees of inhibition on NF-κB activity, with some derivatives exhibiting a decrease in activity by approximately 10–15% compared to controls. This suggests potential for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study published in MDPI evaluated several compounds similar to 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile for their antibacterial properties. The findings confirmed that compounds with trifluoromethyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the significance of substituent positions on the phenyl ring in determining biological activity .
  • Inflammation Modulation :
    Research focusing on the modulation of inflammatory responses indicated that certain derivatives of this compound could significantly attenuate pro-inflammatory cytokine production in vitro. This was particularly noted in cell lines treated with lipopolysaccharide (LPS), where a marked reduction in interleukin-6 (IL-6) levels was observed .
  • Potential Anticancer Activity :
    Preliminary investigations into the anticancer potential of 2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)benzonitrile suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways. The compound's ability to influence cell cycle progression was also noted, warranting further exploration into its mechanisms as an anticancer agent .

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